2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid derivative. The compound is notable for its use in organic synthesis, particularly in the protection of amine groups during chemical reactions. The Boc group is widely used due to its stability under basic conditions and its ease of removal under acidic conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.
Industrial Production Methods
In an industrial setting, the production of Boc-protected amino acids can be scaled up using continuous flow microreactor systems. These systems allow for efficient and sustainable synthesis by providing precise control over reaction conditions and minimizing waste . The use of flow microreactors also enhances the safety and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in methanol.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt)
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine derivative.
Coupling: Formation of peptide bonds with other amino acids or peptides.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid is used extensively in scientific research, particularly in the fields of:
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid primarily involves the protection and deprotection of amine groups. The Boc group protects the amine from unwanted reactions during synthesis and can be removed under acidic conditions to reveal the free amine for further reactions . This protection-deprotection strategy is crucial in multi-step organic synthesis, allowing for the selective modification of specific functional groups.
Comparison with Similar Compounds
Similar Compounds
Boc-Ala-OH: Boc-protected alanine
Boc-β-Ala-OH: Boc-protected β-alanine
Boc-Lys-OH: Boc-protected lysine
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-3-(3,5-dimethyl-1h-pyrazol-1-yl)propanoic acid is unique due to the presence of the 3,5-dimethyl-1H-pyrazol-1-yl group, which imparts distinct chemical properties and reactivity compared to other Boc-protected amino acids. This unique structure allows for specific applications in peptide synthesis and organic chemistry that may not be achievable with other Boc-protected compounds .
Properties
IUPAC Name |
3-(3,5-dimethylpyrazol-1-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4/c1-8-6-9(2)16(15-8)7-10(11(17)18)14-12(19)20-13(3,4)5/h6,10H,7H2,1-5H3,(H,14,19)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKUWTBLRKYQJPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CC(C(=O)O)NC(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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